(5S)-Methyloctadecane
Description
Properties
CAS No. |
55193-40-3 |
|---|---|
Molecular Formula |
C₁₉H₄₀ |
Molecular Weight |
268.52 |
Synonyms |
(S)-5-Methyl-octadecane |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of Methyl Branched Octadecanes
Detection in Biological Extracts and Secretions
These compounds are frequently identified as components of complex chemical mixtures that mediate ecological interactions.
While straight-chain alkanes like octadecane (B175841) are reported in the essential oils and floral scents of some plants, the specific detection of (5S)-Methyloctadecane is not prominently documented in this context. nih.govresearchgate.netresearchgate.net For instance, octadecane has been identified in Camellia sinensis and Vanilla madagascariensis. nih.gov The essential oil of Rosa damascena has been found to contain n-nonadecane. nuft.edu.ua Similarly, extracts from the flowers of various Nicotiana species have revealed the presence of several hydrocarbons, including pentacosane, tricosane, and heneicosane, but not specifically branched octadecanes. nih.gov The primary components of floral scents are typically more volatile compounds like terpenoids, benzenoids, and fatty acid derivatives. researchgate.netresearchgate.net
The most significant biological context for methyl-branched alkanes, including methyloctadecanes, is in the cuticular hydrocarbon (CHC) profiles of insects. nih.govresearchgate.net These compounds are crucial for preventing desiccation and serve as vital signaling molecules in communication, such as species and sex recognition. researchgate.netuitm.edu.myscienceopen.com The composition of these CHC blends can be highly complex, sometimes containing over 100 different compounds, and is influenced by genetics, diet, sex, and developmental stage. uitm.edu.my
Methyl-branched CHCs are key components of these blends. For example, 2-methylhexacosane (B75612) is a known CHC in the long-horned beetle Mallodon dasystomus. scienceopen.com While direct references to this compound are sparse in the readily available literature, the closely related compound cis-7,8-epoxy-2-methyloctadecane, known as disparlure (B1670770), is the potent sex pheromone of the spongy moth (Lymantria dispar). researchgate.netwikipedia.org The biosynthesis of these methyl-branched hydrocarbons occurs in specialized cells called oenocytes, starting from precursors like methylmalonyl-CoA. elifesciences.org
The stereochemistry of these methyl branches is often critical for their biological activity. For instance, males of the egg parasitoid Ooencyrtus kuvanae are attracted to a blend containing (5S)-MeC27 but are repelled by a blend containing its (5R) enantiomer, highlighting the importance of specific stereoisomers in insect communication. nih.gov
Table 1: Examples of Methyl-Branched Hydrocarbons in Insects
| Compound | Insect Species | Function | Reference |
|---|---|---|---|
| cis-7,8-Epoxy-2-methyloctadecane (Disparlure) | Lymantria dispar (Spongy Moth) | Sex Pheromone | researchgate.netwikipedia.org |
| 3-Methylheptacosane | Lariophagus distinguendus (Parasitoid Wasp) | Contact Sex Pheromone | researchgate.net |
| (5S)-MeC27 | Ooencyrtus kuvanae (Egg Parasitoid) | Attractant | nih.gov |
| 2-Methylhexacosane | Mallodon dasystomus (Long-horned Beetle) | Cuticular Hydrocarbon | scienceopen.com |
Beyond insects, methyl-branched hydrocarbons have been detected in various other biological and environmental contexts. For example, 2-methyl-octadecane has been identified in French lettuce (Lactuca Sativa L. var capitata) leaves. d-nb.info Additionally, ancient sediments, such as the Fig Tree Chert, have been found to contain isoprenoid hydrocarbons, which are a form of branched alkanes. nasa.gov
Positional and Stereoisomeric Variations in Natural Systems
The structural diversity of methyl-branched alkanes in nature is vast. The position of the methyl group along the carbon chain and the stereochemistry at the chiral center create a multitude of isomers, each with potentially unique biological functions. wikipedia.org
The biosynthesis of these compounds is a complex process involving fatty acid synthases and elongases, which can incorporate methylmalonyl-CoA instead of malonyl-CoA to create the methyl branch. elifesciences.org The specific enzymes involved dictate the position and stereochemistry of the methyl group.
The chirality of these molecules is a key factor in their role as signaling compounds. The ability of insects to differentiate between enantiomers, as seen in Ooencyrtus kuvanae, demonstrates the high specificity of their chemosensory systems. nih.gov This stereochemical specificity is a common theme in insect pheromones, where different enantiomers or diastereomers can elicit different or even opposing behavioral responses. researchgate.net While the specific stereoisomer this compound is defined, the natural world presents a wide array of positional isomers (e.g., 2-methyloctadecane (B73005), 3-methyloctadecane, etc.), each of which can also exist as different stereoisomers. wikipedia.org The separation and identification of these specific isomers often require advanced analytical techniques, such as gas chromatography with chiral stationary phases. researchgate.net
Biosynthesis and Biogenetic Pathways
Enzymatic Formation of Branched-Chain Alkanes
The enzymatic machinery responsible for alkane biosynthesis is intricate, involving a series of reactions that elongate and modify fatty acid chains.
The biosynthesis of alkanes commences with the activation of C16 and C18 fatty acids into their acyl-coenzyme A (CoA) forms by a long-chain acyl-CoA synthetase. nih.gov The core of alkane synthesis is a complex of enzymes that exhibit strict carbon chain-length specificity. nih.gov For branched-chain alkanes like (5S)-Methyloctadecane, the process involves the incorporation of unconventional methylated initiator and lengthener molecules into the growing fatty acid chain. researchgate.netbiorxiv.org
The introduction of a methyl branch at a specific position is a key step. For instance, the synthesis of branched-chain alkanes can be initiated by molecules such as 2-methyl-propionyl-[acp] and 3-methyl-butanoyl-[acp], which are used exclusively for this purpose in the Type II FAS system. researchgate.net The position of the methyl group can influence the energetic cost of synthesis. researchgate.net
While the direct biosynthetic pathway for this compound is not explicitly detailed in the provided search results, the general principles of branched-chain alkane synthesis provide a framework. For example, the biosynthesis of 2-methyloctadecane (B73005) derivatives in some insects originates from the amino acid valine, which provides the isobutyryl-CoA starter unit. This contrasts with other methyl-branched alkanes that utilize leucine-derived isovaleryl-CoA.
A crucial final step in alkane biosynthesis is the conversion of a fatty aldehyde to an alkane. This is often accomplished by an aldehyde decarbonylase, which removes one carbon from the chain. nih.gov In plants, this reaction, catalyzed by enzymes like CER1, characteristically produces carbon monoxide. nih.gov In contrast, cyanobacteria and animal enzymes generate formic acid and carbon dioxide, respectively. nih.gov
In some organisms, a different enzymatic system is at play. For instance, in the fruit fly Drosophila melanogaster, a P450 enzyme from the CYP4G family is responsible for the oxidative production of alkanes from fatty aldehydes, releasing CO2 in the process. exeter.ac.uk This highlights the diversity of enzymatic strategies for alkane formation in nature.
The following table summarizes the key enzyme systems involved in alkane biosynthesis:
| Enzyme System | Organism Type | Function | Byproduct |
|---|---|---|---|
| CER1/CER3 Complex | Plants | Aldehyde decarbonylation | Carbon Monoxide |
| Aldehyde Deformylating Oxygenase (ADO) | Cyanobacteria | Aldehyde deformylation | Formic Acid |
| CYP4G Family (P450) | Insects (e.g., Drosophila) | Oxidative decarbonylation | Carbon Dioxide |
Investigation of Stereochemical Control in Biogenesis
The stereochemistry of natural products is often tightly controlled by the enzymes involved in their synthesis, and this is crucial for their biological activity. researchgate.net While the specific enzymes controlling the (S) configuration at the C5 position of this compound are not explicitly identified in the provided search results, the principles of enantioselective synthesis in biological systems suggest that a specific enzyme is responsible for this stereochemical outcome. researchgate.net The study of pheromone biosynthesis, for example, has revealed a wide variety of stereochemical aspects of semiochemicals, indicating that the active natural products are not always enantiopure. researchgate.net
Precursor Identification and Metabolic Flux Analysis
Identifying the precursors and understanding the flow of metabolites through the biosynthetic pathway are essential for a complete picture of this compound formation. Isotope labeling studies are a powerful tool for this purpose. For example, studies on other methyl-branched compounds have successfully used labeled precursors to trace their incorporation into the final product. The sex pheromone of the gypsy moth, which is a derivative of 2-methyloctadecane, is biosynthesized from valine.
Metabolic flux analysis (MFA) can provide quantitative insights into the rates of metabolic reactions. osti.govd-nb.inforesearchgate.net By tracking the distribution of isotopes from a labeled substrate into various metabolites, MFA can reveal the contributions of different pathways to the synthesis of a target molecule. d-nb.inforesearchgate.net For instance, 13C-based MFA can be used to assess the influence of energy metabolism, such as ATP and NAD(P)H availability, on the yields of biosynthetic products. d-nb.inforesearchgate.net Such analyses have been applied to understand and engineer the production of various oleochemicals in microbes. osti.gov While a specific metabolic flux analysis for this compound is not available, these methodologies represent the state-of-the-art for elucidating complex biosynthetic pathways.
Asymmetric and Stereoselective Synthesis of 5s Methyloctadecane
Methodologies for Chiral Branched Alkanes
The modern synthetic chemist has a diverse toolkit for establishing stereocenters. These methods range from utilizing nature's own chiral building blocks to employing sophisticated catalytic systems that can differentiate between enantiotopic faces of a molecule.
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.netrsc.org These compounds, such as amino acids, terpenes, or carbohydrates, possess one or more defined stereocenters that can be carried through a synthetic sequence to the final target molecule. rsc.org
For the synthesis of (5S)-Methyloctadecane, a hypothetical chiral pool approach could begin with a naturally occurring molecule containing the required (S)-configuration at a key carbon atom. For instance, a derivative of (S)-citronellol could be a plausible starting point. The synthesis would involve a series of chemical transformations to elongate the carbon chain and remove the original functional groups, ultimately yielding the target alkane while preserving the initial stereochemistry.
Table 1: Chiral Pool Synthesis Strategy Overview
| Step | Description | Key Consideration |
|---|---|---|
| 1. Precursor Selection | Choose a readily available natural product with the desired (S)-stereocenter. | The chosen precursor must allow for chemical modification without racemization of the chiral center. |
| 2. Chain Elongation | Employ carbon-carbon bond-forming reactions to build the octadecane (B175841) backbone. | Reactions like Grignard additions or Wittig reactions are common. |
| 3. Functional Group Interconversion | Modify existing functional groups to prepare for the next step. | This may involve oxidation, reduction, or protection/deprotection sequences. |
| 4. Defunctionalization | Remove all functional groups to yield the final alkane. | Common methods include Barton-McCombie deoxygenation or reduction of tosylhydrazones (Wolff-Kishner or Clemmensen reduction). |
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. researchgate.net This technique involves the addition of hydrogen across a double bond of a prochiral alkene using a chiral transition metal catalyst. The catalyst, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, guides the hydrogen addition to one face of the alkene, resulting in a product with high enantiomeric excess (ee). researchgate.netrsc.org
To synthesize this compound, a precursor such as 5-methyloctadec-4-ene or 5-methyloctadec-5-ene could be subjected to asymmetric hydrogenation. The choice of catalyst and ligands is crucial for achieving high stereoselectivity. For substrates that lack traditional coordinating functional groups, chiral analogues of Crabtree's catalyst (iridium-based) have proven effective. nih.gov
Table 2: Common Catalysts in Asymmetric Hydrogenation
| Catalyst Family | Metal | Common Chiral Ligands | Typical Substrates |
|---|---|---|---|
| Wilkinson's Catalyst Analogues | Rhodium (Rh) | DuPhos, BINAP, Josiphos | Alkenes with coordinating functional groups (amides, acids). researchgate.net |
| Noyori's Catalysts | Ruthenium (Ru) | BINAP | Ketones, imines, certain alkenes. |
| Crabtree's Catalyst Analogues | Iridium (Ir) | Chiral Phosphine-Oxazolines (PHOX) | Unfunctionalized or sterically hindered tri-substituted alkenes. nih.gov |
The direct, stereocontrolled formation of carbon-carbon bonds offers an efficient route to chiral molecules. biolmolchem.com Transition metal-catalyzed cross-coupling reactions, in particular, have emerged as a cornerstone of modern organic synthesis for this purpose. organic-chemistry.org These methods can construct the chiral center during the formation of the main carbon framework.
A potential strategy for this compound involves the cross-coupling of two smaller fragments. For example, a chiral secondary alkyl halide or tosylate, such as (S)-2-bromopentane, could be coupled with an organometallic reagent like tridecylmagnesium bromide. The use of specific transition metal catalysts, often based on palladium, nickel, or cobalt, can facilitate this reaction. organic-chemistry.org Depending on the mechanism, the reaction can proceed with either inversion or retention of configuration at the stereocenter. For instance, many SN2-type reactions proceed with an inversion of configuration. researchgate.net
Table 3: Selected Stereocontrolled C-C Bond Forming Reactions
| Reaction Name | Description | Application to this compound |
|---|---|---|
| Suzuki Coupling | Coupling of an organoboron compound with an organohalide, catalyzed by Palladium. | Coupling of a chiral secondary alkylborane with a long-chain alkyl halide. |
| Negishi Coupling | Coupling of an organozinc compound with an organohalide, catalyzed by Nickel or Palladium. organic-chemistry.org | Reaction between a chiral organozinc reagent and a C13-halide. |
| Kumada Coupling | Coupling of a Grignard reagent with an organohalide, catalyzed by Nickel or Palladium. | Reaction of tridecylmagnesium bromide with a chiral C5-halide or tosylate. |
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysts to create efficient and highly selective reaction pathways. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity.
For the synthesis of this compound, an ene-reductase (ER) could be employed for the asymmetric reduction of the C=C double bond in a precursor like 5-methyloctadec-4-ene. researchgate.net Ene-reductases, which belong to the family of Old Yellow Enzymes (OYEs), catalyze the stereoselective trans-addition of hydrogen to an activated carbon-carbon double bond, using a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. This biocatalytic step can establish the (S)-stereocenter with very high enantiopurity. researchgate.net The resulting saturated carbon skeleton would then be carried on to the final alkane product.
Conventional Synthetic Routes for Branched Octadecanes
Conventional methods for synthesizing branched alkanes are often focused on industrial-scale production where high stereopurity is not a primary objective. These routes typically yield mixtures of isomers.
Alkylation is a fundamental process in organic chemistry and the petroleum industry for producing longer, branched-chain hydrocarbons from smaller molecules. mt.com This process involves the addition of an alkyl group to a substrate molecule. In the context of producing branched octadecanes, this could involve the reaction of a long-chain alkane or alkene with a methylating agent.
One common method is Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. While this is primarily for aromatic compounds, analogous acid-catalyzed alkylation reactions can be applied to alkanes and alkenes. mt.comorganic-chemistry.org For example, reacting octadecene with a methylating agent under acidic conditions would lead to the formation of methyloctadecane. However, this method lacks control, leading to a statistical mixture of constitutional isomers (e.g., 2-methyloctadecane (B73005), 3-methyloctadecane, 5-methyloctadecane (B14149023), etc.) and, for each constitutional isomer, a racemic mixture of enantiomers. mt.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-Citronellol |
| 5-Methyloctadec-4-ene |
| 5-Methyloctadec-5-ene |
| (S)-2-Bromopentane |
| Tridecylmagnesium bromide |
| NADH |
| NADPH |
| Octadecene |
| 2-Methyloctadecane |
Isomerization Reactions
Isomerization reactions represent a powerful tool in organic synthesis for the stereoselective transformation of prochiral or racemic starting materials into a desired chiral product. In the context of synthesizing this compound, a hypothetical approach could involve the use of a chiral catalyst to induce asymmetry in a suitable precursor. For instance, the isomerization of an achiral alkene with a strategically placed double bond could, in principle, be guided by a chiral transition metal complex to furnish the desired (S)-stereocenter at the C5 position.
However, a review of the current scientific literature does not provide specific examples of the synthesis of this compound using isomerization reactions. While the hydroisomerization of long-chain hydrocarbons is a well-established industrial process for improving fuel properties, these reactions typically employ bifunctional catalysts (e.g., noble metals on acidic supports) and are designed to produce complex mixtures of branched isomers rather than a single, stereochemically pure product. The development of a catalytic system with the requisite selectivity to isomerize a long-chain hydrocarbon precursor to this compound with high enantiomeric excess remains a significant synthetic challenge.
Guerbet Reaction and Alcohol Condensation Methodologies
The Guerbet reaction, a condensation reaction of alcohols to produce longer-chain, branched alcohols, offers a plausible, albeit indirect, route to this compound. The classic Guerbet reaction involves the dimerization of a primary alcohol to its β-alkylated dimer alcohol. rsc.orgcore.ac.uk A modified approach, known as the cross-Guerbet reaction, allows for the condensation of two different alcohols.
Theoretically, a synthetic pathway to this compound could commence with the Guerbet condensation of appropriate alcohol precursors to generate a chiral alcohol intermediate. For example, the condensation of a C5 alcohol with a C13 alcohol, if directed with appropriate stereocontrol, could yield a precursor alcohol. This alcohol would then require subsequent deoxygenation to afford the final alkane product.
Recent advancements have described asymmetric Guerbet reactions to access chiral alcohols. liv.ac.uk These methods often utilize classic Noyori-type ruthenium catalysts, which are well-known for their efficacy in asymmetric hydrogenation. liv.ac.uk The reaction proceeds through a "borrowing hydrogen" mechanism, where a racemic secondary alcohol can be coupled with a primary alcohol to generate a new chiral alcohol with high enantioselectivity. liv.ac.uk
Despite the potential of this methodology, the scientific literature does not currently contain specific reports on the application of the Guerbet reaction or other alcohol condensation methods for the explicit synthesis of this compound. The development of such a synthetic route would require careful selection of starting alcohols and a highly stereoselective catalytic system to control the formation of the (S)-stereocenter.
Evaluation of Synthetic Efficiency and Green Chemistry Principles
The evaluation of any synthetic route must extend beyond the chemical transformation itself to include considerations of efficiency and environmental impact. Green chemistry principles provide a framework for this assessment.
Yield Optimization and Purity Assessment
For any potential synthesis of this compound, yield optimization would be a critical aspect of process development. This would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize the formation of the desired product while minimizing side reactions.
Table 1: Hypothetical Parameters for Yield Optimization in a Guerbet-based Synthesis of a this compound Precursor
| Parameter | Range | Optimal Condition (Hypothetical) | Effect on Yield |
| Temperature (°C) | 100 - 200 | 150 | Higher temperatures may lead to side reactions. |
| Catalyst Loading (mol%) | 0.1 - 2.0 | 0.5 | Higher loading may not significantly increase yield and adds cost. |
| Base Equivalent | 1.0 - 3.0 | 1.5 | Crucial for the condensation step; excess can lead to byproducts. |
| Reaction Time (h) | 12 - 48 | 24 | Prolonged reaction may not improve yield and can lead to decomposition. |
Purity assessment would be equally crucial. For a chiral molecule like this compound, this would involve not only determining the chemical purity (i.e., the absence of byproducts) but also the enantiomeric excess (e.e.), which quantifies the stereochemical purity. Standard analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy would be employed for chemical purity analysis, while chiral GC or high-performance liquid chromatography (HPLC) would be necessary to determine the enantiomeric excess.
Reaction Conditions and Environmental Impact Minimization
Adherence to green chemistry principles is essential for developing sustainable synthetic methodologies. The choice of solvents, reagents, and energy inputs significantly influences the environmental footprint of a synthesis.
Minimizing environmental impact in a potential synthesis of this compound would involve:
Solvent Selection: Utilizing greener solvents with low toxicity and environmental persistence, or ideally, performing the reaction under solvent-free conditions.
Catalysis: Employing catalytic rather than stoichiometric reagents to reduce waste. The development of recyclable catalysts would further enhance the sustainability of the process.
Atom Economy: Designing the synthesis to maximize the incorporation of all starting material atoms into the final product. The Guerbet reaction, which produces water as the only stoichiometric byproduct, generally has a high atom economy.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis of this compound
| Metric | Definition | Ideal Value | Application to this compound Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | A Guerbet-based route would have a high atom economy. |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Would depend on solvent use, catalyst recovery, and byproduct formation. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A comprehensive measure including all solvents and workup materials. |
In the context of synthesizing long-chain hydrocarbons, the use of bio-based feedstocks is an increasingly important consideration for reducing reliance on fossil fuels. nih.govrsc.org Future research into the synthesis of this compound would benefit from exploring routes that utilize renewable starting materials.
Environmental Dynamics and Biogeochemical Fate of Branched Alkanes
Environmental Partitioning and Transport
The movement and distribution of branched alkanes between environmental compartments—soil, water, and air—are dictated by their physicochemical properties. As hydrophobic, non-polar molecules, their partitioning behavior is a critical determinant of their ultimate fate. unlp.edu.arfrontiersin.org
The partitioning of branched alkanes between the aqueous phase and solid matrices like soil and sediment is a key process influencing their mobility and bioavailability. frontiersin.orgecetoc.org Due to their hydrophobicity, compounds like (5S)-Methyloctadecane are expected to have a strong affinity for the organic matter present in soils and sediments. nih.gov
Several factors influence the sorption and desorption dynamics:
Soil/Sediment Organic Matter: This is the most critical factor. Higher organic carbon content leads to stronger sorption of hydrophobic compounds. nih.govresearchgate.net
Clay Content and Mineralogy: Clay minerals can also contribute to sorption, although their role is generally secondary to organic matter for highly hydrophobic compounds. researchgate.net
Particle Size: Smaller particles have a larger surface area, which can enhance sorption.
pH: For non-ionizable compounds like alkanes, pH has a minimal direct effect on the chemical itself but can influence the surface charge of soil colloids. researchgate.net
Temperature: Sorption is typically an exothermic process, meaning that an increase in temperature can lead to decreased sorption and increased desorption. frontiersin.org
Desorption, the release of a sorbed chemical, is often not fully reversible and can be rate-limited, a phenomenon known as hysteresis. ecetoc.org This can lead to the long-term sequestration of branched alkanes in soils and sediments, making them persistent reservoirs of these compounds.
Table 1: Factors Influencing Sorption and Desorption of Branched Alkanes
| Factor | Influence on Sorption | Description |
|---|---|---|
| Organic Matter Content | Increases Sorption | Hydrophobic branched alkanes preferentially partition into the organic carbon phase of soil and sediment. nih.govresearchgate.net |
| Clay Content | Minor Increase | Clay minerals provide surface area for adsorption, but this is less significant than partitioning into organic matter for non-polar compounds. researchgate.net |
| Temperature | Decreases Sorption | Sorption is generally an exothermic process; thus, lower temperatures favor higher sorption. frontiersin.org |
| Compound Structure | Variable | Increased branching can sometimes reduce sorption compared to linear alkanes of the same carbon number by affecting the molecule's ability to fit into soil organic matter. |
| Aging/Residence Time | Increases Sequestration | Over time, sorbed compounds can become more strongly bound and less available for desorption, a process known as aging. ecetoc.org |
Volatilization from soil or water surfaces is a potential transport pathway for organic compounds. However, for long-chain alkanes like this compound (C19H40), this process is generally limited by their low vapor pressure and high boiling points. ontosight.ai While considered to have low volatility, related compounds like 6-methyl octadecane (B175841) have been detected as part of the suite of biogenic volatile organic compounds (BVOCs) emitted by marine microalgae, suggesting that biological processes can contribute to their release into the atmosphere. nih.gov
Once in the atmosphere, long-range transport of low-volatility organic compounds can occur through adsorption onto atmospheric aerosols or particulate matter. acs.org This mechanism has been proposed for insect pheromones, which share some chemical properties with branched alkanes. acs.org The compound partitions between the gas phase and the aerosol surface, and the aerosol particles are then transported by wind currents. acs.org This aerosol-bound transport can significantly increase the atmospheric residence time and travel distance of the compound compared to its diffusion in the gas phase alone. acs.org
Methodological Approaches for Environmental Fate Studies
The investigation into the environmental dynamics of branched alkanes, such as this compound, relies on sophisticated analytical and experimental methodologies. These approaches are designed to trace the movement, transformation, and ultimate fate of these compounds in complex environmental matrices like soil, water, and sediment. Key methods include the use of isotopic tracers to follow degradation pathways and mass balance studies to quantify the distribution and persistence of the compound over time. These techniques provide the fundamental data required to understand degradation kinetics and assess the environmental persistence of branched alkanes.
Application of Radiolabeled and Stable Isotope Tracers
Isotopic labeling is a powerful tool for elucidating the biogeochemical fate of organic compounds. By introducing a "labeled" version of a molecule into a system, researchers can track its path and transformation products with high sensitivity and specificity. This approach overcomes the challenge of distinguishing the study compound from naturally occurring background levels. Both radioactive isotopes (radiolabels) and non-radioactive heavy isotopes (stable isotopes) are employed.
Radiolabeled compounds, which contain a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H), are invaluable for environmental fate studies. battelle.org The radiation they emit allows for precise tracking and quantification, even at very low concentrations. battelle.org This technique is particularly advantageous for establishing a complete mass balance, identifying transformation pathways, and detecting intermediate degradation products. battelle.org The use of radiolabels simplifies the development of extraction methods and is less prone to interference from other substances in the environmental matrix. battelle.org For instance, studies on the toxicokinetics of aliphatic hydrocarbons have utilized radiolabeled compounds to track their distribution and excretion in organisms. nih.gov
Stable Isotope Probing (SIP) is another critical technique, particularly for identifying the microorganisms responsible for degradation and for tracking environmental pathways without the use of radioactive materials. karger.com This method uses compounds enriched with a stable isotope, most commonly Carbon-13 (¹³C). When microorganisms assimilate the ¹³C-labeled substrate, the isotope is incorporated into their biomass, such as in phospholipid fatty acids (PLFA), DNA, and RNA. karger.com By analyzing these biomarkers for ¹³C enrichment, scientists can identify the specific microbes actively degrading the compound in a given environment. karger.comfrontiersin.org
Compound-Specific Isotope Analysis (CSIA) measures the natural variation in stable isotope ratios (e.g., ¹³C/¹²C) of a compound to infer its source and the extent of its degradation. copernicus.org As microorganisms degrade alkanes, they often preferentially consume molecules with the lighter isotope (¹²C), leading to an enrichment of the heavier isotope (¹³C) in the remaining pool of the compound. karger.comcopernicus.org This isotopic fractionation provides a signature of biodegradation. copernicus.org While CSIA is a powerful tool, it's crucial to evaluate the stability of the isotopic signature during various environmental processes to ensure accurate interpretation. copernicus.org
Table 1: Isotopic Tracer Applications in Alkane Fate Studies
| Tracer Type | Isotope Example | Principle of Application | Key Findings from Research | Source(s) |
|---|---|---|---|---|
| Radiolabeled Compound | Carbon-14 (¹⁴C) | The compound is synthesized with ¹⁴C. Its movement and transformation are tracked by detecting radioactivity. | Allows for accurate mass balance, identification of transformation products, and determination of extraction efficiency. | battelle.orgnih.gov |
| Stable Isotope Probing (SIP) | Carbon-13 (¹³C) | A ¹³C-enriched substrate is introduced. Microorganisms that consume the substrate incorporate ¹³C into their cellular components (DNA, PLFA). | Identifies the specific microorganisms responsible for the degradation of hydrocarbons in complex communities. | karger.comfrontiersin.org |
| Compound-Specific Isotope Analysis (CSIA) | Natural ¹³C/¹²C Ratio | Measures shifts in the natural isotopic ratio of a compound. Biodegradation often enriches the residual compound in ¹³C. | Can provide evidence and quantification of in-situ biodegradation of alkanes in soil and aquatic systems. | copernicus.orgawi.de |
Mass Balance Studies and Degradation Kinetics
Mass balance studies are essential for a comprehensive understanding of a chemical's environmental fate. The goal is to account for all the chemical applied to a test system at the end of the experiment. This involves quantifying the parent compound and its significant transformation products in all relevant environmental compartments (e.g., water, soil, sediment, air) and measuring the amount lost to processes like mineralization (conversion to CO₂) or the formation of non-extractable residues. battelle.org Using radiolabeled compounds is particularly effective for achieving a closed mass balance, as the total radioactivity can be tracked throughout the system. battelle.org
Degradation kinetics describe the rate at which a chemical breaks down in the environment. These rates are critical parameters for environmental risk assessment models. europa.eu Studies to determine degradation kinetics are conducted under controlled laboratory conditions that simulate specific environments (e.g., aerobic soil, aquatic sediment systems). europa.eu The concentration of the compound is measured at various time intervals, and the data are fitted to mathematical models to calculate degradation rates, typically expressed as a half-life (the time required for 50% of the compound to degrade). europa.eu
The process generally involves:
System Setup: Establishing microcosms that represent the environmental compartment of interest (e.g., flasks with soil or water/sediment).
Application: Introducing the test substance, often a radiolabeled version like ¹⁴C-(5S)-Methyloctadecane, to the system.
Incubation: Maintaining the systems under controlled conditions (e.g., temperature, light) for a defined period.
Sampling and Analysis: Periodically sacrificing replicate systems to measure the concentration of the parent compound and its degradation products.
Kinetic Modeling: Fitting the concentration-time data to appropriate kinetic models (e.g., simple first-order, biphasic models) to derive degradation rate constants and half-lives. europa.eu
The complexity of branched alkanes can influence their degradation rates, with highly branched structures sometimes requiring specialized microbial pathways for breakdown. mdpi.commdpi.com Therefore, kinetic studies must be carefully designed to capture the true persistence of these molecules.
Table 2: Key Parameters in Degradation Kinetics Studies
| Parameter | Description | Importance in Fate Assessment | Typical Model Output | Source(s) |
|---|---|---|---|---|
| DegT50 (Half-Life) | Time required for the concentration of a substance to decrease by 50%. | A primary indicator of a substance's persistence in a specific environment. Shorter half-lives indicate faster degradation. | Days | europa.eu |
| k (Rate Constant) | The first-order rate constant describing the speed of the degradation reaction. | Used in kinetic models to predict the concentration of a substance over time. | day⁻¹ | europa.eu |
| Mineralization | The complete degradation of an organic compound to inorganic substances, such as CO₂ and H₂O. | Represents the ultimate removal of the compound and its organic carbon from the environment. | % of applied substance converted to CO₂ | karger.com |
| Non-Extractable Residues (NER) | Residues of the substance or its metabolites that cannot be extracted by conventional methods and are considered bound to the environmental matrix (e.g., soil organic matter). | Represents a potential long-term sink for the substance in the environment, reducing its bioavailability but indicating its persistence. | % of applied substance | europa.eu |
Future Directions and Research Perspectives
Development of Highly Efficient and Sustainable Asymmetric Synthetic Methodologies
The precise stereochemistry of (5S)-Methyloctadecane is crucial for its biological activity, necessitating the development of highly efficient and sustainable asymmetric synthetic methods for its production. Current synthetic routes often face challenges related to the number of steps, cost, and environmental impact. Future research will likely focus on several key areas to address these limitations.
Green chemistry approaches are expected to play a pivotal role in the future synthesis of this compound. This includes the use of biocatalysis, where enzymes are employed to catalyze key stereoselective steps, offering high efficiency and yields under environmentally benign conditions. The development of novel chiral catalysts and the use of sustainable solvents and reagents will also be critical in minimizing the environmental footprint of the synthesis. Furthermore, exploring flow chemistry and microwave-assisted synthesis could lead to more efficient and scalable production processes.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of novel enzymes, optimization of reaction conditions. |
| Chiral Catalysis | High catalytic efficiency, potential for recyclability. | Development of new, highly selective, and robust chiral catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Exploration of water, supercritical fluids, and ionic liquids as reaction media. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Miniaturization of reactors, integration with in-line analysis. |
Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways for this compound
Understanding how insects produce this compound with such high stereospecificity is a fundamental question that remains largely unanswered. While it is known that insect cuticular hydrocarbons are derived from fatty acid precursors, the specific enzymes and biochemical steps involved in the biosynthesis of this particular chiral alkane are yet to be fully elucidated.
Future research will need to employ a combination of genomics, transcriptomics, and proteomics to identify the genes and enzymes responsible for the stereospecific methylation and subsequent chain elongation and processing. The role of cytochrome P450 enzymes in the final steps of hydrocarbon biosynthesis is an area of active investigation, and their specific involvement and stereochemical control in the formation of this compound will be a key focus. Elucidating these pathways in different insect species will provide valuable insights into the evolution of chemical communication and may offer novel targets for pest control.
Mechanistic Investigations of Stereoselective Biological Recognition and Response
The ability of insects to distinguish between stereoisomers of semiochemicals is a remarkable feat of molecular recognition. The biological activity of this compound is intrinsically linked to its specific three-dimensional structure, yet the molecular mechanisms underlying its detection and the subsequent behavioral responses are not well understood.
Future investigations will focus on identifying and characterizing the specific olfactory receptors (ORs) in insect antennae that bind to this compound. Structure-activity relationship studies, comparing the binding and activation of ORs by this compound and its enantiomer, (5R)-Methyloctadecane, will be crucial in understanding the principles of chiral recognition at the molecular level. Techniques such as in-situ hybridization, single-sensillum recording, and functional expression of ORs in heterologous systems will be instrumental in these investigations. A deeper understanding of these mechanisms could pave the way for the design of more specific and effective pest management strategies.
Advancement of Ultra-Trace Analytical Techniques for Environmental and Biological Matrices
Detecting and quantifying this compound at the ultra-trace levels at which it often occurs in environmental and biological samples presents a significant analytical challenge. The development of more sensitive and selective analytical methods is essential for studying its ecological roles and for monitoring its presence in various matrices.
Future advancements are expected in the area of chiral gas chromatography-mass spectrometry (GC-MS), with the development of new chiral stationary phases that can provide better separation of methyloctadecane isomers. Innovations in sample preparation techniques, such as solid-phase microextraction (SPME), will be crucial for pre-concentrating the analyte from complex matrices like air, water, and insect cuticular extracts. The development of portable and field-deployable analytical devices for real-time monitoring of this compound would also be a significant step forward.
| Analytical Technique | Key Advantages | Future Research Focus |
| Chiral GC-MS | High resolution and sensitivity for isomer separation. | Development of novel chiral stationary phases, miniaturization of systems. |
| SPME | Solvent-free, simple, and sensitive sample preparation. | Development of new fiber coatings with high affinity for branched alkanes. |
| Field-Portable Sensors | Real-time, on-site detection. | Integration of selective recognition elements with transducer technologies. |
Exploration of Novel Biological Roles and Applications of this compound in Chemical Ecology
While this compound is known to function as a semiochemical, its full range of biological roles and potential applications in chemical ecology are yet to be explored. It may act as a pheromone, kairomone, or allomone depending on the insect species and the ecological context.
Future research will aim to identify new instances of this compound mediating interactions between insects, as well as between insects and other organisms such as plants and microbes. This will involve extensive behavioral bioassays and field studies across a diverse range of insect taxa. A particularly promising area of research is the potential application of this compound in integrated pest management (IPM) programs. It could be used in monitoring traps to detect the presence and abundance of pest species, in mating disruption strategies to control pest populations, or as part of "push-pull" strategies to manipulate insect behavior for crop protection nih.gov. The development of effective and environmentally friendly pest control methods based on this natural compound holds significant promise for sustainable agriculture.
Q & A
Q. How can researchers critically evaluate the validity of conflicting structural models for this compound in crystallographic databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
